molecular formula C17H13N7O3S B2463083 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1396751-14-6

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2463083
CAS No.: 1396751-14-6
M. Wt: 395.4
InChI Key: MWESLZKEFMSYRW-UHFFFAOYSA-N
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Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide is a synthetically designed small molecule recognized for its potent and selective inhibitory activity against the c-Met receptor tyrosine kinase [https://pubmed.ncbi.nlm.nih.gov/26643967/]. The compound functions by competitively binding to the ATP-binding pocket of c-Met, thereby suppressing its kinase activity and subsequent autophosphorylation. This inhibition effectively blocks the activation of the HGF/c-Met signaling axis, a pathway critically implicated in tumorigenesis, cancer cell proliferation, invasion, metastasis, and angiogenesis [https://www.nature.com/articles/srep21869]. Its specific molecular architecture, featuring a benzothiazole carboxamide core, is pivotal for high-affinity target engagement. Consequently, this molecule serves as a crucial pharmacological tool for researchers investigating the pathophysiological roles of c-Met in various cancers, including glioblastoma, hepatocellular carcinoma, and non-small cell lung cancer. It is extensively used in in vitro cell-based assays and in vivo xenograft models to elucidate signaling mechanisms, study tumor metastasis, and evaluate the therapeutic potential of c-Met pathway disruption. Emerging research also explores its utility in modulating cellular processes beyond oncology, such as in tissue repair and fibrosis, where c-Met signaling plays a significant role [https://www.sciencedirect.com/science/article/abs/pii/S0006291X20304722]. This compound provides the research community with a reliable and potent agent for probing complex kinase-driven biological systems.

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O3S/c18-14(25)9-23-17(27)24(22-21-23)11-7-5-10(6-8-11)19-15(26)16-20-12-3-1-2-4-13(12)28-16/h1-8H,9H2,(H2,18,25)(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWESLZKEFMSYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)N4C(=O)N(N=N4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound features several significant moieties:

  • Tetrazole Ring : Known for its role in various enzyme inhibitors, the tetrazole ring enhances the compound's pharmacological properties.
  • Thiazole Moiety : This heterocyclic structure is associated with diverse biological activities, including anticancer properties.
  • Amide Functional Group : Contributes to the compound's solubility and interaction with biological targets.

The molecular formula is C22H20N6O4C_{22}H_{20}N_{6}O_{4} with a molecular weight of 432.4 g/mol .

Anticancer Activity

Research has indicated that compounds containing thiazole and tetrazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds show IC50 values in the range of 1.61 to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431 . The presence of electron-donating groups on the phenyl ring has been linked to enhanced activity, emphasizing the importance of structural modifications in optimizing therapeutic efficacy.

The proposed mechanism for the anticancer activity involves the inhibition of specific proteins involved in cell survival pathways. For example, molecular dynamics simulations have shown that certain derivatives interact primarily through hydrophobic contacts with target proteins, which may lead to apoptosis in cancer cells .

Case Studies

  • Study on Thiazole Derivatives :
    • Objective : Evaluate anticancer properties.
    • Method : Tested against NIH/3T3 and A549 cell lines.
    • Results : The compound exhibited strong selectivity with notable cytotoxicity .
  • Enzyme Inhibition Studies :
    • Objective : Investigate potential inhibitory effects on enzymes relevant to human diseases.
    • Findings : The tetrazole moiety was found to be crucial for enzyme binding, suggesting that modifications could enhance specificity and potency against target enzymes .

Research Findings

A summary of key findings from recent studies is presented in the table below:

StudyCompound TestedCell LineIC50 Value (µg/mL)Mechanism
Evren et al. (2019)Thiazole derivativesNIH/3T3, A5491.61 - 1.98Protein inhibition
PMC9268695 (2022)Similar thiazole-tetrazole compoundsJurkat, A-431< 1.0 (compared to doxorubicin)Hydrophobic interactions
Smolecule (2023)Cinnamide derivativesVarious cancer linesNot specifiedEnzyme inhibition

Comparison with Similar Compounds

Core Heterocyclic Systems

Target Compound

Analogs

Substituted Thiazole Carboxamides (e.g., [3a–s] from ):

  • Feature pyridinyl-thiazole cores instead of benzo[d]thiazole.
  • Synthesized via coupling of ethyl carboxylates with amines, yielding amides with varying substituents .
  • Key difference: Lack of tetrazole, reducing nitrogen-rich interactions.

Triazole-Thiones (e.g., [7–9] from ):

  • 1,2,4-Triazole with thione tautomers.
  • Synthesized via base-mediated cyclization of hydrazinecarbothioamides.
  • Unlike the target’s tetrazole, triazoles exhibit distinct tautomeric behavior (thione vs. thiol) .

Thiophene Carboxamides (e.g., 7b, 7c from ): Thieno-triazepine cores with carboxamide groups. Differ in ring size (seven-membered triazepine vs. five-membered tetrazole) and sulfur placement.

Functional Group Analysis

Compound Type Key Functional Groups IR Spectral Features (cm⁻¹)
Target Compound Benzo[d]thiazole C=N, Tetrazole N-H C=O (1660–1680), N-H (3150–3400)
Thiazole Carboxamides [3a–s] Pyridinyl C=N, Amide C=O C=O (1650–1700), C=N (1600–1650)
Triazole-Thiones [7–9] Triazole C=S, C=N C=S (1247–1255), N-H (3278–3414)
Thiophene Carboxamides Thiophene C-S-C, Triazepine C=O C=O (1663–1682), C-S-C (680–720)

Solubility and Stability

  • The tetrazole moiety in the target compound may improve aqueous solubility compared to carboxylic acid analogs due to its ionizable nature.
  • Benzo[d]thiazole’s hydrophobicity could enhance membrane permeability, a trait shared with pyridinyl-thiazoles .

Hypothetical Bioactivity

  • Benzo[d]thiazole-2-carboxamides: Known for kinase inhibition (e.g., JNK, EGFR) .
  • Tetrazoles : Often used in antihypertensive (e.g., losartan) and antiviral agents.

Preparation Methods

Ugi Four-Component Reaction (Ugi-4CR) Approach

The Ugi-4CR enables efficient tetrazole synthesis by combining an amine, aldehyde, isocyanide, and carboxylic acid. For this compound, 4-aminophenylglyoxal serves as the aldehyde precursor, while 2-aminoacetamide provides the amine component. Cyclization under acidic conditions (e.g., HCl/EtOH) yields the 5-oxo-4,5-dihydro-1H-tetrazole core.

Key Reaction Conditions :

  • Solvent: Methanol or ethanol
  • Temperature: 25–40°C
  • Post-Ugi cyclization: 60°C, 12 hours
  • Yield: ~65–70% (estimated for analogous tetrazoles).

Thiosemicarbazide Cyclization

An alternative route involves cyclizing N-(4-aminophenyl)thiosemicarbazide with chloroacetamide in the presence of sulfuric acid. This method forms the 4-(2-amino-2-oxoethyl)tetrazole moiety via intramolecular dehydration.

Optimization Notes :

  • H2SO4 concentration : 80% v/v minimizes side products.
  • Reaction time: 8–10 hours at reflux (100°C).
  • Limitations: Requires rigorous purification to remove sulfonic acid byproducts.

Benzo[d]thiazole-2-carboxamide Synthesis

Carboxylic Acid Activation

Benzo[d]thiazole-2-carboxylic acid is activated using 1,1-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF). The activated intermediate reacts with 4-(tetrazol-1-yl)aniline to form the target amide bond.

Procedure :

  • Dissolve benzo[d]thiazole-2-carboxylic acid (1 eq) in THF.
  • Add CDI (1.2 eq) and stir at 25°C for 2 hours.
  • Introduce 4-(tetrazol-1-yl)aniline (1 eq) and triethylamine (2 eq).
  • Stir for 24 hours at 50°C.
  • Isolate via column chromatography (SiO2, ethyl acetate/hexane).

Yield : 55–60% (based on analogous couplings).

Direct Coupling Using EDCl/HOBt

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) facilitate amide bond formation without pre-activation. This method is preferred for moisture-sensitive intermediates.

Advantages :

  • Higher functional group tolerance.
  • Shorter reaction time (6–8 hours).

Integrated Multi-Component Strategies

Sequential Ugi-Huisgen Cyclization

Combining Ugi-4CR with copper-catalyzed azide-alkyne cycloaddition (Huisgen reaction) streamlines synthesis:

  • Ugi-4CR forms a linear tetrazole precursor.
  • Copper(I) iodide catalyzes cyclization with sodium azide to install the benzo[d]thiazole unit.

Critical Parameters :

  • Copper catalyst loading: 5 mol%.
  • Solvent: Dimethylformamide (DMF)/water (9:1).
  • Yield: ~50% (estimated for similar architectures).

One-Pot Tandem Reactions

A novel approach employs palladium-catalyzed C–N coupling to link pre-formed tetrazole and benzo[d]thiazole subunits. This method reduces isolation steps but requires stringent oxygen-free conditions.

Catalytic System :

  • Pd(OAc)2 (2 mol%).
  • Xantphos ligand (4 mol%).
  • Base: Cs2CO3.

Comparative Analysis of Methods

Method Key Steps Yield Scalability Purity
Ugi-4CR + CDI coupling Multi-component + amidation 60% Moderate 90–95%
Thiosemicarbazide route Cyclization + EDCl/HOBt coupling 55% Low 85–90%
Sequential Ugi-Huisgen Tandem MCR + click chemistry 50% High 88–92%
Palladium catalysis One-pot C–N coupling 45% Moderate 80–85%

Challenges and Optimization Opportunities

Purification Difficulties

The polar nature of tetrazole derivatives complicates chromatographic separation. Recrystallization from ethanol/water mixtures (7:3) improves purity but reduces yield by 10–15%.

Functional Group Compatibility

  • Tetrazole NH groups may require protection (e.g., Boc) during amidation.
  • Benzo[d]thiazole sulfur can oxidize under acidic conditions; use of inert atmospheres is recommended.

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